molecular formula C14H12O3 B1295615 Methyl 3-phenoxybenzoate CAS No. 50789-43-0

Methyl 3-phenoxybenzoate

Cat. No.: B1295615
CAS No.: 50789-43-0
M. Wt: 228.24 g/mol
InChI Key: GWNMDCSPTJONPD-UHFFFAOYSA-N
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Description

Methyl 3-phenoxybenzoate (CAS 50789-43-0) is an important ester compound widely used in scientific research, particularly in the fields of environmental microbiology and toxicology. Its primary research value lies in its role as a key metabolite and degradation intermediate of synthetic pyrethroid insecticides, such as cyfluthrin and fenvalerate . Studies on microbial degradation utilize this compound to elucidate metabolic pathways, where it is often further broken down by specific bacterial strains like Lysinibacillus sphaericus . In toxicokinetic studies, this compound and its related acid, 3-phenoxybenzoic acid, are monitored as common urinary biomarkers to assess human and animal exposure to a broad spectrum of pyrethroid pesticides . The mechanism of action for its parent compounds involves disrupting nerve function by modulating sodium channels in insect nervous systems . Physically, this compound is characterized by a high boiling point of approximately 334°C and low water solubility of about 14.98 mg/L at 25°C, which are critical factors for laboratory handling and experimental design . It is essential to note that this compound is for research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 3-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNMDCSPTJONPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198825
Record name Benzoic acid, 3-phenoxy-, methyl ester
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50789-43-0
Record name Methyl 3-phenoxybenzoate
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Record name Benzoic acid, 3-phenoxy-, methyl ester
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Record name Benzoic acid, 3-phenoxy-, methyl ester
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Record name Methyl 3-phenoxybenzoate
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Record name Methyl 3-phenoxybenzoate
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Preparation Methods

Reaction with Methanol

One common method involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. This process typically follows these steps:

  • Reagents :

    • 3-hydroxybenzoic acid
    • Methanol
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • Mix the reactants in a round-bottom flask equipped with a reflux condenser.
    • Heat the mixture to reflux for several hours.
    • After completion, cool the reaction mixture and neutralize it if necessary.
    • Extract the product using an organic solvent, followed by purification techniques such as distillation or chromatography.
  • Yield : This method can yield methyl 3-phenoxybenzoate in good purity and yield, typically around 70-90% depending on the reaction conditions.

Alternative Synthesis via Acylation

Another method involves using acyl chlorides or anhydrides to synthesize this compound. This method is characterized by its efficiency and high yields.

  • Reagents :

    • Acyl chloride of 3-phenoxybenzoic acid
    • Alcohol (methanol)
    • Base (e.g., triethylamine)
  • Procedure :

    • In a reaction vessel, dissolve the acyl chloride in an appropriate solvent (e.g., diethyl ether).
    • Add methanol dropwise while stirring under controlled temperature conditions (typically around room temperature).
    • The base is added to neutralize the hydrogen chloride generated during the reaction.
    • After completion, remove the solvent under reduced pressure and purify the product.
  • Yield : This method can achieve yields exceeding 90% due to its direct approach to forming esters.

Copper-Catalyzed Methods

Recent advancements have introduced copper-catalyzed methods for synthesizing methyl esters from phenols and halides, which may also be applicable for this compound.

  • Reagents :

    • Sodium phenoxide
    • Methyl meta-chlorobenzoate
    • Copper(I) chloride as a catalyst
  • Procedure :

    • Combine sodium phenoxide and methyl meta-chlorobenzoate in a solvent such as anisole.
    • Introduce copper(I) chloride and heat under reflux conditions.
    • Monitor the reaction progress, and upon completion, work up the reaction mixture to isolate the desired ester.
  • Yield : Yields can vary but typically range from 70% to over 80%, depending on catalyst efficiency and reaction conditions.

Method Reagents Used Yield (%) Comments
Esterification with Methanol 3-hydroxybenzoic acid, methanol, acid catalyst 70-90 Simple procedure; good for laboratory settings
Acylation Acyl chloride, methanol, triethylamine >90 High yield; efficient synthesis
Copper-Catalyzed Reaction Sodium phenoxide, methyl meta-chlorobenzoate 70-80 Modern approach; utilizes copper catalysis

Chemical Reactions Analysis

Oxidation Reactions

Methyl 3-phenoxybenzoate undergoes oxidation under both chemical and photolytic conditions, yielding structurally distinct products:

Chemical Oxidation

  • Potassium Permanganate (KMnO4_44​):
    Oxidation in acidic or alkaline media converts the ester to 3-phenoxybenzoic acid (C13_{13}H10_{10}O3_3) via cleavage of the methyl ester group .
    • Reaction Conditions: Aqueous KMnO4_4, room temperature.
    • Yield: Quantitative under optimized conditions .
  • Fenton Reagent (Fe2+^{2+}2+/H2_22​O2_22​):
    Hydroxyl radicals generated by Fenton oxidation induce regioselective hydroxylation at the 4-, 6-, 2'-, and 4'-positions of the aromatic rings .
    • Key Products: Hydroxylated derivatives (e.g., 4-hydroxy-3-phenoxybenzoate).
    • Mechanism: Radical-mediated electrophilic aromatic substitution .

Photolytic Oxidation

Under UV irradiation, this compound undergoes ether bond cleavage to form 3-phenoxybenzaldehyde and 4-ethoxyacetophenone , with subsequent oxidation yielding 3-phenoxybenzoic acid .

Table 1: Oxidation Pathways

Reagent/ConditionMajor Product(s)Yield/ConversionReference
KMnO4_4 (acidic)3-Phenoxybenzoic acid~100%
Fenton (Fe2+^{2+}/H2_2O2_2)Hydroxylated derivatives60–85%
UV light (254 nm)3-Phenoxybenzaldehyde20–40%

Substitution Reactions

The ester participates in nucleophilic substitution and cross-coupling reactions:

Nucleophilic Aromatic Substitution

  • Phenoxy Group Replacement:
    Reaction with sodium phenoxide (NaOPh) in the presence of CuCl yields This compound from methyl 3-chlorobenzoate .
    • Conditions: Anisole solvent, reflux (6 hours).
    • Conversion: 75% .

Transition Metal-Catalyzed Coupling

  • Nickel-Catalyzed C–O Bond Formation:
    Methyl 3-bromobenzoate reacts with phenol under Ni(bpy)Br2_2 catalysis to form this compound .
    • Conditions: Acetonitrile, 45 W CFL irradiation, 72 hours.
    • Yield: 73% .

Table 2: Substitution Reactions

SubstrateReagent/CatalystProductYieldReference
Methyl 3-chlorobenzoateNaOPh, CuClThis compound75%
Methyl 3-bromobenzoatePhenol, Ni(bpy)Br2_2This compound73%

Hydrolysis Reactions

The ester bond is susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions:

Acid/Base Hydrolysis

  • Alkaline Hydrolysis:
    Saponification with NaOH yields 3-phenoxybenzoic acid and methanol .
    • Conditions: Aqueous NaOH, reflux.

Enzymatic Hydrolysis

  • Carboxylesterases:
    Bacterial enzymes (e.g., Sphingobium wenxiniae JZ-1) hydrolyze the ester to 3-phenoxybenzoic acid , a key step in pyrethroid degradation .
    • Kinetics: Km=1.4±0.8μMK_m=1.4\pm 0.8\,\mu \text{M}, specific activity = 2.6×102g cell1h12.6\times 10^{-2}\,\text{g cell}^{-1}\text{h}^{-1} .

Table 3: Hydrolysis Conditions

MethodReagent/EnzymeProductConversionReference
Alkaline hydrolysisNaOH (1M)3-Phenoxybenzoic acid>90%
Enzymatic hydrolysisS. wenxiniae JZ-13-Phenoxybenzoic acid100%

Degradation Pathways

This compound is degraded via photolytic and microbial routes:

Photodegradation

  • Primary Products: 3-Phenoxybenzaldehyde, 4-ethoxyacetophenone, and polymerized phenolic derivatives .
  • Mechanism: Radical chain reactions involving singlet oxygen (1^1O2_2) and hydroxyl radicals .

Microbial Degradation

  • Bacterial Strains:
    • Pseudomonas sp. ET1 cleaves the ether bond to produce phenol and protocatechuic acid .
    • Sphingobium wenxiniae JZ-1 employs 3-phenoxybenzoate 1',2'-dioxygenase to hydroxylate the benzene ring, yielding catechol and phenol .

Table 4: Degradation Pathways

PathwayKey Enzymes/ReagentsMajor ProductsReference
PhotolyticUV light, 1^1O2_23-Phenoxybenzaldehyde
Microbial (aerobic)PobAB dioxygenasePhenol, protocatechuate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Ester Variations

  • Ethyl 3-phenoxybenzoate is used as a research standard (purity >98%) but lacks reported biological activity compared to its methyl counterpart .
  • Methyl 3-Fluorobenzoate (C₈H₇FO₂, MW: 154.14): Substituting the phenoxy group with fluorine reduces aromatic interactions, impacting reactivity.

Functional Group Modifications

  • 2-Cyanoprop-2-yl 3-Phenoxybenzoate: A 3-phenoxybenzoic acid derivative with a cyano group, this compound exhibits dual pharmacological activity: peroxisome proliferator-activated receptor γ (PPARγ) agonism and glucokinase activation.
  • Methyl 3-Hydroxybenzoate: The absence of the phenoxy group limits its role in pesticide systems. However, it serves as a precursor in the synthesis of methyl 3-phenoxybenzoate via Cu-mediated arylation .

Degradation and Environmental Persistence

  • D-Phenothrin: A pyrethroid structurally related to this compound, D-phenothrin degrades in soil with a half-life (t₁/₂) of 5.0 days when inoculated with Pseudomonas strain P31. In contrast, this compound’s degradation kinetics are influenced by microbial carboxylesterases (e.g., B.

Herbicide Derivatives

  • Metsulfuron Methyl (C₁₄H₁₅N₅O₆S): A sulfonylurea herbicide with a triazine-linked benzoate ester. Unlike this compound, it inhibits acetolactate synthase (ALS) in plants. Its half-life in soil ranges from 7–30 days, longer than pyrethroid intermediates due to structural complexity .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Solubility (mg/mL) Key Application
This compound C₁₄H₁₂O₃ 228.24 Not reported Pyrethroid metabolite
Ethyl 3-phenoxybenzoate C₁₅H₁₄O₃ 242.27 Not reported Research standard
Methyl 3-fluorobenzoate C₈H₇FO₂ 154.14 10–50 (in DMSO) Synthetic intermediate
2-Cyanoprop-2-yl 3-phenoxybenzoate C₁₇H₁₃NO₃ 279.29 Not reported PPARγ agonist

Table 2. Degradation Kinetics in Soil

Compound Degradation Constant (k, day⁻¹) Half-Life (t₁/₂, days) Microbial Strain
D-Phenothrin 0.1380 5.0 Pseudomonas P31
This compound* Not quantified Not reported Bacillus cereus SM3
Metsulfuron Methyl 0.033–0.099 7–30 N/A

*Derived from enzymatic hydrolysis data .

Key Findings and Implications

  • Structural Flexibility: Minor modifications (e.g., ester groups, substituents) drastically alter bioactivity. Ethyl esters enhance stability, while fluorine substitution reduces environmental relevance .
  • Pharmacological vs. Pesticidal Roles: 3-Phenoxybenzoate derivatives exhibit divergent applications—this compound as a pesticide metabolite versus 2-cyanoprop-2-yl derivatives as therapeutic agents .
  • Microbial Degradation : Pseudomonas and Bacillus strains show promise in bioremediation of pyrethroid-contaminated soils, though degradation rates vary with compound structure .

Biological Activity

Methyl 3-phenoxybenzoate, a compound derived from 3-phenoxybenzoic acid, has garnered attention for its biological activities and potential applications in various fields, particularly in agriculture and pharmacology. This article synthesizes current research findings on the biological activity of this compound, including its toxicological effects, microbial degradation, and potential therapeutic applications.

This compound is an ester formed from the reaction of 3-phenoxybenzoic acid and methanol. Its molecular formula is C16H16O3, and it possesses a phenyl ring that contributes to its biological activity. The compound is often studied in the context of its metabolic products and interactions with biological systems.

In Silico Studies

Recent studies have employed in silico methods to investigate the toxicological effects of this compound and its metabolites. These studies utilized tools such as PASS online, molecular docking, and ADMET analysis to predict potential hazards associated with the compound. Key findings include:

  • Metabolite Identification : Ten metabolite products were identified through Phase II reactions, including O-glucuronidation and O-sulfation. Methylated metabolites showed increased toxicity compared to the parent compound .
  • Toxic Effects : The compounds were linked to several adverse effects such as reproductive dysfunction, neurotoxicity, and respiratory issues. The binding affinity of certain metabolites with cytochrome P450 enzymes (CYP2C9, CYP3A4) indicated significant metabolic interactions .

Human Biomonitoring

This compound serves as a biomarker for exposure to various pyrethroid insecticides. A systematic review highlighted that urinary levels of 3-phenoxybenzoic acid (the primary metabolite) were significantly higher in occupationally exposed adults compared to general populations. Median levels ranged from 0.43 to 14 μg/g creatinine in occupational settings .

Microbial Degradation

The biodegradation of this compound has been explored using various microbial consortia. Notably:

  • Bacterial Consortium : A study demonstrated that a bacterial consortium isolated from Brazilian Savannah could effectively degrade esfenvalerate, a pyrethroid pesticide, leading to the production of 3-phenoxybenzoic acid as a primary metabolite. The biodegradation rate was approximately constant during the initial days of treatment .
  • Kinetic Studies : The degradation kinetics followed first-order kinetics with a half-life of approximately 3.6 days, suggesting efficient microbial metabolism under optimal conditions .

Pharmacological Activity

Research into the pharmacological properties of derivatives of this compound indicates potential therapeutic applications:

  • PPARγ Agonists : Some derivatives have been identified as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. This suggests potential applications in treating metabolic disorders .

Case Study 1: Environmental Impact Assessment

A study evaluated the environmental impact of this compound as part of pesticide risk assessments. It was found that while the compound exhibits low toxicity to mammals, it poses risks to aquatic organisms due to its high toxicity at elevated concentrations .

Case Study 2: Occupational Exposure Risks

In an occupational setting involving agricultural workers exposed to pyrethroids, monitoring revealed elevated levels of urinary 3-PBA correlated with health complaints such as headaches and respiratory issues. This underscores the importance of assessing exposure levels in vulnerable populations .

Q & A

Q. What strategies mitigate matrix interference when analyzing this compound in biological samples?

  • Methodological Answer : Implement matrix-matched calibration and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for biological tissues. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Validate recovery rates (70–120%) and limit of quantification (LOQ) per ICH guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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